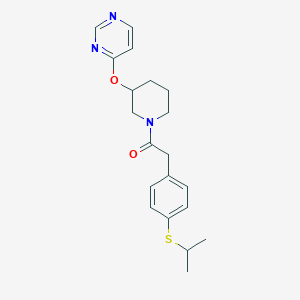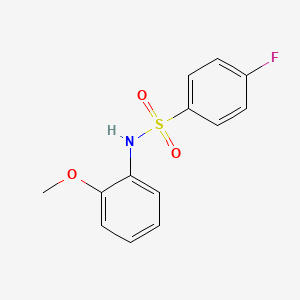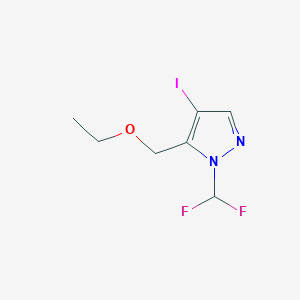![molecular formula C17H25N3O2 B2946161 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea CAS No. 2034420-56-7](/img/structure/B2946161.png)
3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea is a complex organic compound that features a piperidine ring substituted with an oxolane group and a phenylurea moiety
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been shown to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
It is known that piperidine derivatives have reliable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been shown to exhibit a wide range of biological activities .
Action Environment
It is known that the biological activity of piperidine derivatives can be influenced by various factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-(oxolan-3-yl)piperidin-4-amine.
Urea Formation: The piperidine intermediate is then reacted with phenyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding lactones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolane ring would yield lactones, while reduction could yield various amines or alcohols.
Applications De Recherche Scientifique
3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(oxolan-3-yl)piperidin-4-amine: A precursor in the synthesis of the target compound.
Phenylurea derivatives: Compounds with similar urea moieties but different substituents on the aromatic ring.
Uniqueness
3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea is unique due to the combination of the oxolane-substituted piperidine and phenylurea moieties, which confer specific chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-17(19-15-4-2-1-3-5-15)18-12-14-6-9-20(10-7-14)16-8-11-22-13-16/h1-5,14,16H,6-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAOAGJPJNRXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2946082.png)

![N-(3,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2946088.png)

![2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2946090.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpropanamide](/img/structure/B2946091.png)
![1,5-dioxo-4-(prop-2-en-1-yl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2946093.png)
![2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2946095.png)




